Home > Products > Building Blocks P6235 > Ramipril Diketopiperazine Acid
Ramipril Diketopiperazine Acid - 108736-10-3

Ramipril Diketopiperazine Acid

Catalog Number: EVT-505318
CAS Number: 108736-10-3
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ramipril diketopiperazine acid (DKP) is a degradation product of ramipril, formed through a cyclization reaction. It is typically found as an impurity in ramipril drug formulations. [] Ramipril itself is a prodrug that is metabolized in the liver to its active metabolite, ramiprilat. [] While ramipril and ramiprilat are primarily known for their therapeutic benefits in treating hypertension and heart failure, DKP does not possess these therapeutic properties. [] Instead, DKP is primarily recognized for its potential toxicological implications. []

Ramipril

Compound Description: Ramipril is an angiotensin-converting enzyme (ACE) inhibitor commonly used to treat hypertension and other cardiovascular conditions. It is a prodrug that is metabolized in the liver to its active form, ramiprilat. [, , , , , , , , , , , , , , , , , ]

Relevance: Ramipril is the parent compound of Ramipril Diketopiperazine Acid. Ramipril Diketopiperazine Acid is a degradation product of ramipril, formed through a cyclization reaction. [, ]

Ramiprilat

Compound Description: Ramiprilat is the active metabolite of ramipril and is a potent ACE inhibitor. It is responsible for the therapeutic effects of ramipril. [, , , , , ]

Relevance: Ramiprilat is a metabolite of ramipril and shares a close structural similarity with Ramipril Diketopiperazine Acid. Both compounds are formed through metabolic and degradation pathways of ramipril, respectively. []

Ramipril Glucuronide

Compound Description: Ramipril Glucuronide is a minor metabolite of ramipril formed by glucuronidation, a metabolic process that increases water solubility for excretion. [, ]

Ramiprilat Glucuronide

Compound Description: Ramiprilat Glucuronide is a metabolite of ramiprilat, also formed by glucuronidation, similar to Ramipril Glucuronide. [, ]

Diketopiperazine

Compound Description: Diketopiperazines (DKPs) are a class of cyclic dipeptides, which are themselves composed of two amino acids. DKPs are found in various natural products and exhibit a range of biological activities. [, , , , , , , , , ]

Relevance: Ramipril Diketopiperazine Acid is classified as a diketopiperazine derivative. The presence of the diketopiperazine ring in its structure defines its categorization within this chemical class. [, ]

(S,S,S)-2-Aza-bicyclo-[3.3.0]-octane-3-carboxylic Acid Benzyl Ester

Compound Description: (S,S,S)-2-Aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester is a key intermediate in the chemical synthesis of ramipril. []

Overview

Ramipril Diketopiperazine Acid is a degradation product of Ramipril, an angiotensin-converting enzyme inhibitor widely used in the treatment of hypertension, heart failure, and nephropathy. Ramipril itself is a prodrug that is converted into its active form, Ramiprilat, in the body. The diketopiperazine form arises from specific degradation pathways during storage or under stress conditions, such as heat or acidic environments.

Source and Classification

Ramipril was first introduced in the late 1990s and has since become a staple in cardiovascular therapy. The diketopiperazine derivative is classified as a cyclic dipeptide, characterized by its unique ring structure formed from two amino acids. The presence of diketopiperazine in pharmaceutical formulations raises concerns regarding the stability and efficacy of Ramipril products.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ramipril Diketopiperazine Acid can occur through various degradation pathways. Notably, Ramipril undergoes hydrolysis to form Ramipril diacid and cyclization to produce Ramipril diketopiperazine.

  1. Hydrolysis: Under acidic conditions, Ramipril can degrade to form Ramipril diacid, which is an important pathway for understanding its stability in formulations.
  2. Cyclization: Heating Ramipril at elevated temperatures (around 120 °C) for several hours promotes the cyclization process, leading to the formation of diketopiperazine .

In laboratory settings, selective oxidation methods have been employed to facilitate the conversion of Ramipril to its diketopiperazine form, often involving reagents like benzyl peroxide .

Molecular Structure Analysis

Structure and Data

Ramipril Diketopiperazine Acid features a cyclic structure typical of diketopiperazines, which consists of two amino acids linked by peptide bonds forming a five-membered ring. The molecular formula can be derived from the structure of Ramipril, with modifications reflecting the loss of certain functional groups during degradation.

  • Molecular Formula: C18_{18}H24_{24}N2_{2}O4_{4}
  • Molecular Weight: Approximately 336.39 g/mol

Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance are typically used to elucidate the structure and confirm the presence of specific functional groups characteristic of diketopiperazines .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involving Ramipril Diketopiperazine Acid include:

  1. Hydrolysis: In aqueous environments or under acidic conditions, Ramipril can degrade into various products including diketopiperazine.
  2. Oxidation: Exposure to oxidative agents can facilitate further degradation into other byproducts.
  3. Thermal Degradation: Heating can accelerate the formation of diketopiperazine from Ramipril through cyclization reactions .

These reactions are critical for understanding how to stabilize formulations containing Ramipril.

Mechanism of Action

Process and Data

  • Inhibition Mechanism: Binding to ACE reduces angiotensin II levels, leading to lower blood pressure and decreased cardiac workload.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in methanol and slightly soluble in water.
  • Stability: Sensitive to light and moisture; stability decreases under acidic conditions or high temperatures.

The degradation pathways significantly affect these properties, making it essential to control formulation conditions to maintain efficacy .

Applications

Scientific Uses

Ramipril Diketopiperazine Acid serves primarily as a marker for stability testing in pharmaceutical formulations containing Ramipril. Understanding its formation helps in developing better storage conditions and formulation strategies that minimize degradation products while maximizing therapeutic efficacy.

Introduction to Ramipril Diketopiperazine Acid

Chemical Identity and Nomenclature of Ramipril Diketopiperazine Acid

Ramipril Diketopiperazine Acid (RDPA), alternatively termed Ramipril Diketopiperazine or Ramipril EP Impurity D, is a significant chemical entity with the systematic IUPAC name (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0²,⁶]dodecan-10-yl]-4-phenylbutanoic acid. This complex nomenclature reflects its intricate stereochemistry and structural features, which include a bicyclic diketopiperazine core formed through intramolecular cyclization of the parent drug ramipril [6] [8]. The compound possesses a molecular formula of C₂₁H₂₆N₂O₄ and a molecular weight of 370.44 g/mol, with the CAS Registry Number 108736-10-3 serving as its unique chemical identifier [6] [8].

The stereochemical configuration of RDPA is defined by specific chiral centers maintained during its formation from ramipril. Its isomeric SMILES notation (C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1C@@HC(=O)O) precisely encodes the spatial arrangement of atoms critical to its chemical behavior [6]. Structural analysis reveals that RDPA features a fused diketopiperazine ring system incorporating a cyclopentane moiety, with the phenylbutanoic acid side chain retained from the original ramipril structure. This configuration contributes to its relatively high calculated partition coefficient (XLogP3 value of 2.7), indicating moderate lipophilicity that influences its analytical detection and separation characteristics [6] [8]. The compound's structural complexity is further evidenced by its hydrogen bonding capacity, with 4 hydrogen bond acceptors and 1 hydrogen bond donor present in the molecule [6].

Table 1: Fundamental Chemical Identifiers for Ramipril Diketopiperazine Acid

PropertyValueReference Standard
IUPAC Name(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0²,⁶]dodecan-10-yl]-4-phenylbutanoic acid [8]
Molecular FormulaC₂₁H₂₆N₂O₄ [6]
Molecular Weight370.44 g/mol [8]
CAS Registry Number108736-10-3 [6]
Canonical SMILESCC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O [6]
Chiral Centers5 [9]
Certified Reference MaterialPHR8633 (Sigma-Aldrich) [9]

Role as a Degradation Product in Ramipril Formulations

RDPA emerges as a principal degradation impurity in ramipril formulations through an intramolecular cyclization mechanism that predominates under low-moisture conditions. This reaction pathway involves nucleophilic attack by the secondary amine group of ramipril on the adjacent carbonyl carbon of the ethyl ester moiety, resulting in ethanol elimination and formation of the characteristic diketopiperazine ring structure [1] [3]. This degradation route exhibits first-order kinetics with a degradation rate constant of k = 1.396 ± 0.133 × 10⁻⁵ s⁻¹ at 100°C (373 K), demonstrating its temperature-dependent nature [1]. The reaction thermodynamics reveal an endothermic process with activation energy of 174.12 ± 46.2 kJ/mol and positive entropy (ΔS > 0), indicating a bimolecular favored reaction [1].

Environmental factors significantly influence RDPA formation kinetics, with temperature and humidity serving as primary accelerants. Studies demonstrate that degradation rates increase dramatically with rising temperatures, while low relative humidity conditions favor cyclization over hydrolysis [3] [5]. Under humid conditions, ramipril primarily undergoes ester hydrolysis to form ramiprilat (Impurity E), whereas dry air environments promote RDPA formation [3] [6]. Pharmaceutical processing variables, including mechanical stress during tableting and dry granulation methods, further exacerbate RDPA formation. Research indicates that tablet compression forces can increase RDPA levels by up to 2.3-fold compared to pre-compression blends, highlighting the sensitivity of ramipril to physical processing [3].

Table 2: Degradation Pathways and Kinetic Parameters for RDPA Formation

Degradation FactorEffect on RDPA FormationKey Parameters
TemperatureExponential increase with temperatureEₐ = 174.12 ± 46.2 kJ/mol; k(100°C) = 1.396 × 10⁻⁵ s⁻¹ [1]
HumidityMaximum formation at RH < 20%Cyclization favored below 0.2% moisture content [3]
pH InfluenceMinimal direct effectFormation occurs across pH 2-8 range [5]
Mechanical StressSignificant increase during tableting2.3-fold increase post-compression [3]
Oxygen ExposureModerate accelerationFormation increased 1.8x under oxygen-rich atmosphere [1]
Competing PathwaysHydrolysis vs. CyclizationCyclization predominates in dry conditions; hydrolysis in humid [6]

Significance in Pharmaceutical Stability and Quality Control

The formation of RDPA presents substantial challenges to ramipril product quality due to its potential genotoxic properties and tendency to accumulate during storage. Research indicates that RDPA exhibits concentration-dependent cytotoxicity and aneugenic effects, with a three-fold increase in micronuclei formation observed at high concentrations (0.22 mg/mL) in in vitro assays [1]. While these effects demonstrate threshold-limited behavior at physiological concentrations, the compound's potential to form mutagenic N-nitroso metabolites in acidic gastric environments necessitates strict control limits [1]. Consequently, regulatory guidelines mandate rigorous monitoring of RDPA levels throughout ramipril product shelf life, with typical acceptance thresholds set at ≤0.2% for individual unknown impurities [4] [9].

Analytical control strategies employ validated stability-indicating HPLC methods specifically designed to resolve RDPA from structurally related compounds. Optimal separation is achieved using C18 reversed-phase columns with mobile phases combining acetonitrile and acidified buffers (typically phosphate or perchlorate buffers at pH 2.0-3.0) under gradient elution conditions [3] [4]. Detection is performed in the 210-213 nm UV range, where RDPA exhibits significant absorption [3] [5]. For precise quantification, certified reference materials (CRMs) such as United States Pharmacopeia (USP) Ramipril Related Compound D and European Pharmacopoeia (EP) Ramipril Impurity D are commercially available, enabling accurate method validation and calibration [9] .

Formulation strategies to suppress RDPA formation focus on moisture control and excipient selection. Studies demonstrate that incorporating alkaline stabilizers (calcium carbonate, sodium bicarbonate) maintains micro-environmental pH between 5.0-6.0, significantly reducing cyclization rates [5] [7]. Physical barrier approaches utilizing hydrophobic excipients (methylcellulose, hydroxypropyl methylcellulose) create protective matrices that reduce ramipril's exposure to atmospheric oxygen and moisture fluctuations [3]. Packaging innovations, particularly aluminum blister packs with desiccants, provide superior protection compared to bottles, reducing RDPA formation by 47-63% during accelerated stability testing [3] [7].

Table 3: Pharmaceutical Control Strategies for RDPA Mitigation

Control ApproachMechanism of ActionEffectivenessImplementation
Alkaline ExcipientspH modulation to stabilize ester group70-80% reduction in RDPA formationCalcium carbonate (10-20 mg/tablet); Sodium bicarbonate (2-5 mg/tablet) [7]
Hydrophobic CarriersPhysical barrier against moisture40-60% reduction in cyclizationHydroxypropyl methylcellulose (HPMC) matrix systems [3]
Modified PackagingReduced environmental exposure47-63% lower degradation vs. bottlesAluminum blisters with desiccants; Cold-form foil systems [3]
LyophilizationLow-moisture processingPrevents cyclization during manufacturingFreeze-dried ramipril for reconstitution [5]
Nanoemulsion SystemsLipophilic microenvironment protection3.2x stability improvement vs. aqueousOil-in-water nanoemulsions at pH 5.0 [5]
Process OptimizationReduced mechanical/thermal stressLimits degradation during manufacturingDirect compression > wet granulation; Low-temperature drying [3]

Properties

CAS Number

108736-10-3

Product Name

Ramipril Diketopiperazine Acid

IUPAC Name

(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1

InChI Key

DZRWPCCIYKIPJW-HILJTLORSA-N

SMILES

CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O

Synonyms

(αS,3S,5aS,8aS,9aS)-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-_x000B_2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid; [3S-[2(R*),3α,5aβ,8aβ,9aβ]]-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic

Canonical SMILES

CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O

Isomeric SMILES

C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.